molecular formula C8H4BrNO2S B1287050 5-Bromobenzo[d]isothiazole-3-carboxylic acid CAS No. 677304-78-8

5-Bromobenzo[d]isothiazole-3-carboxylic acid

Cat. No.: B1287050
CAS No.: 677304-78-8
M. Wt: 258.09 g/mol
InChI Key: LJSFFGFRQGXQEE-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]isothiazole-3-carboxylic acid is a heterocyclic compound with the chemical formula C9H4BrNO2S. It belongs to the class of isothiazoles, which are organic compounds containing a five-membered ring consisting of three carbon atoms, a nitrogen atom, and a sulfur atom. The bromine in the molecule is attached to one of the ring carbons. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid typically involves the bromination of benzo[d]isothiazole-3-carboxylic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at a controlled temperature to ensure the selective bromination of the desired position on the ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Bromobenzo[d]isothiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromobenzo[d]isothiazole-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds due to its potential therapeutic properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.

    Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds, which are of interest in chemical research.

    Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromobenzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Bromobenzo[d]isothiazole-3-carboxylic acid can be compared with other similar compounds, such as:

    Benzo[d]isothiazole-3-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Chlorobenzo[d]isothiazole-3-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

    5-Fluorobenzo[d]isothiazole-3-carboxylic acid: Contains a fluorine atom, leading to different electronic and steric effects compared to the bromine derivative.

Properties

IUPAC Name

5-bromo-1,2-benzothiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSFFGFRQGXQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590057
Record name 5-Bromo-1,2-benzothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677304-78-8
Record name 5-Bromo-1,2-benzothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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